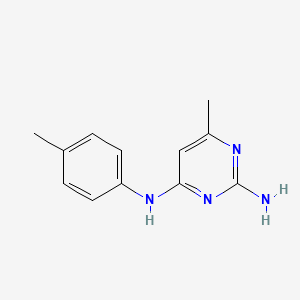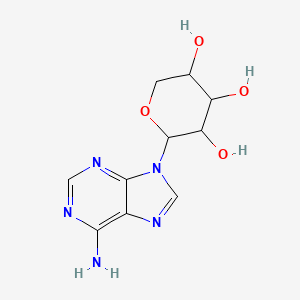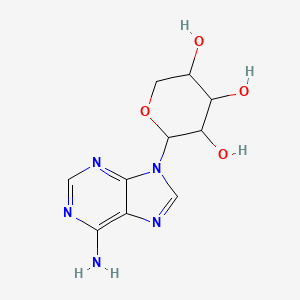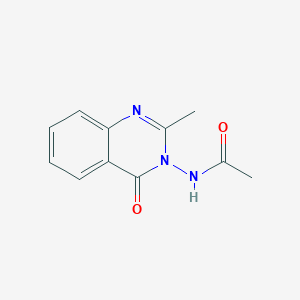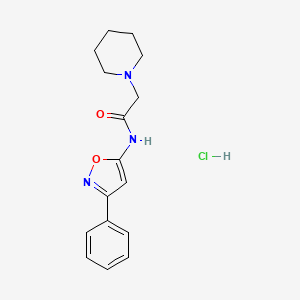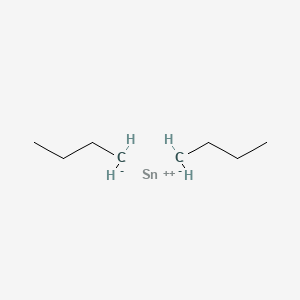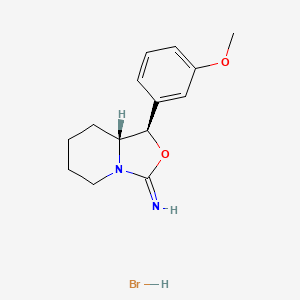
trans-3-Imino-1-(m-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-3-Imino-1-(m-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide: is a complex organic compound that belongs to the class of oxazolo[3,4-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the imino group and the methoxyphenyl moiety in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Imino-1-(m-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an aldehyde or ketone, followed by cyclization to form the oxazolo[3,4-a]pyridine ring system. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency. The use of continuous flow reactors may also be explored for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxazolone derivatives.
Reduction: Reduction of the imino group can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the methoxy group.
Major Products:
Oxidation: Oxazolone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable in the production of advanced materials .
Wirkmechanismus
The mechanism of action of trans-3-Imino-1-(m-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide involves its interaction with specific molecular targets. The imino group and the oxazolo[3,4-a]pyridine ring system can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- trans-1-(m-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide
- trans-3-Phenyl-hexahydro-oxazolo[3,2-a]-pyridin-5-one
Comparison: Compared to similar compounds, trans-3-Imino-1-(m-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide is unique due to the presence of the methoxy group on the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other oxazolo[3,4-a]pyridine derivatives .
Eigenschaften
CAS-Nummer |
5583-19-7 |
|---|---|
Molekularformel |
C14H19BrN2O2 |
Molekulargewicht |
327.22 g/mol |
IUPAC-Name |
(1R,8aR)-1-(3-methoxyphenyl)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrobromide |
InChI |
InChI=1S/C14H18N2O2.BrH/c1-17-11-6-4-5-10(9-11)13-12-7-2-3-8-16(12)14(15)18-13;/h4-6,9,12-13,15H,2-3,7-8H2,1H3;1H/t12-,13-;/m1./s1 |
InChI-Schlüssel |
NEUFTBBHRLXTMR-OJERSXHUSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)[C@@H]2[C@H]3CCCCN3C(=N)O2.Br |
Kanonische SMILES |
COC1=CC=CC(=C1)C2C3CCCCN3C(=N)O2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide](/img/structure/B14168974.png)
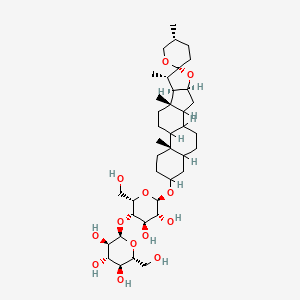
![N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide](/img/structure/B14168978.png)
![N-(4,5,6,7-tetrahydro-1H-[1,3]diazepin-2-yl)-nitramide](/img/structure/B14168988.png)
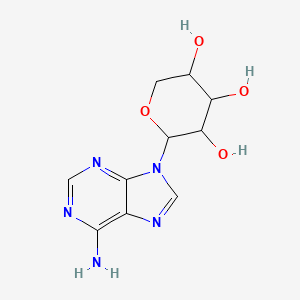
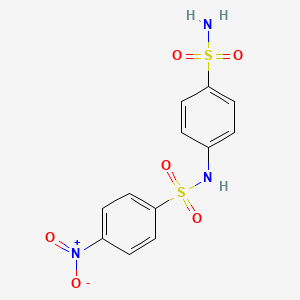

![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B14169005.png)
